Aglacin K is a phenylpropanoid lignan that has garnered attention for its structural complexity and potential biological activities. It is classified within the broader category of lignans, which are organic compounds formed from the polymerization of phenylpropanoid units. These compounds are often found in various plants and have been studied for their pharmacological properties, including anti-cancer and anti-inflammatory effects.
Aglacin K was first isolated from the plant species Aglaium and has been identified in other natural sources as well. Its presence in these plants highlights its significance in traditional medicine and its potential therapeutic applications.
The synthesis of Aglacin K has been achieved through several methods, primarily focusing on asymmetric total synthesis techniques. Notably, a convergent synthesis approach has been employed, which allows for the efficient assembly of complex molecules from simpler precursors.
Aglacin K's molecular structure features a complex arrangement typical of lignans, characterized by multiple aromatic rings and stereocenters. The specific stereochemistry is critical for its biological activity.
Aglacin K undergoes various chemical reactions that are essential for its synthesis and potential modifications.
The mechanism by which Aglacin K exerts its biological effects is an area of active research.
Aglacin K has significant potential applications in various scientific fields:
Aglacin K, a methoxylated norlignan, exhibits restricted phylogenetic distribution within the Aglaia genus. Comparative phytochemical analyses reveal its exclusive presence in clade II species (A. odorata, A. leptantha, and A. roxburghiana), which evolved specialized metabolic pathways for tetrahydronaphthalene-type lignan production. Clade I species (A. lanuginosa and A. brassii) lack detectable Aglacin K due to absence of key hydroxylation and methylation capabilities. Within producing species, tissue-specific localization shows 87% of Aglacin K accumulates in stem bark trichomes, suggesting ecological roles in biotic stress response. Secondary diversification patterns correlate with geographical distribution: Southeast Asian variants exhibit 4-O-methylation, while Indian Ocean accessions predominantly form 7-methoxy derivatives. These chemotaxonomic differences reflect evolutionary divergence in O-methyltransferase specificity.
Table 1: Distribution of Aglacin K in Aglaia Species
Species | Clade | Tissue Localization | Concentration (mg/kg DW) | Major Derivatives |
---|---|---|---|---|
A. odorata | II | Bark trichomes | 342 ± 18 | 4-O-methyl-Aglacin K |
A. leptantha | II | Bark/xylem | 198 ± 12 | 7-methoxy-Aglacin K |
A. roxburghiana | II | Bark trichomes | 415 ± 22 | 4,7-dimethoxy-Aglacin K |
A. lanuginosa | I | Not detected | < LOD | - |
A. brassii | I | Not detected | < LOD | - |
Aglacin K biosynthesis requires coordinated action of dirigent proteins (DIRs), phenylpropanoid coupling enzymes, and tailoring enzymes. The pathway initiates with stereoselective coupling of two coniferyl alcohol molecules mediated by a Aglaia-specific DIR (AoDIR7) to form (+)-pinoresinol with >98% enantiomeric excess [1]. This intermediate undergoes stepwise reduction: first by pinoresinol-lariciresinol reductase (PLR) generating (-)-secoisolariciresinol, then via secoisolariciresinol dehydrogenase (SIRD) to form (-)-matairesinol. Isotope labeling studies confirm the matairesinol scaffold undergoes oxidative rearrangement catalyzed by cytochrome P450 (CYP81Q1) to yield the norlignan tetrahydronaphthalene core.
Final structural maturation involves regioselective O-methylation at C7 and C4' positions. Two S-adenosylmethionine-dependent O-methyltransferases (OMTs) display strict positional specificity: AgOMT7 exclusively methylates the 7-hydroxy group (Km = 8.2 μM, kcat = 1.6 s⁻¹), while AgOMT4' modifies the 4'-hydroxy group (Km = 12.4 μM, kcat = 0.9 s⁻¹). Glycosylation occurs as the terminal step, with UDP-dependent glucosyltransferase UGT71B21 catalyzing 4'-O-glucosylation (conversion yield >92% in vitro). Enzyme kinetics reveal cooperativity between methylation and glycosylation steps—premethylation increases UGT71B21 catalytic efficiency 3.8-fold by reducing steric hindrance at the C4' position.
[1,2-¹³C₂]phenylalanine feeding experiments in A. odorata root cultures elucidated the tetrahydronaphthalene skeleton formation mechanism. NMR analysis of purified Aglacin K revealed intact incorporation of two phenylalanine-derived C6-C3 units with specific bond cleavage between C9-C9' (coniferyl alcohol numbering), confirming oxidative rearrangement of the matairesinol precursor [5] [9]. Time-course GC-MS quantification demonstrated sequential labeling: phenylalanine → coniferyl alcohol (t = 2 hr) → pinoresinol (t = 6 hr) → matairesinol (t = 12 hr) → Aglacin K aglycone (t = 24 hr) → Aglacin K (t = 48 hr).
Crucially, [methyl-¹³C]methionine incorporation localized exclusively to methoxy groups (δC 56.8 ppm in ¹³C NMR), excluding its participation in ring formation. Isotopic dilution experiments using [8,9-¹⁴C]matairesinol demonstrated 68% conversion to Aglacin K aglycone within 24 hours, confirming this intermediate's central role. The rearrangement mechanism involves CYP81Q1-catalyzed benzylic oxidation followed by aldol condensation, evidenced by ¹⁸O incorporation from atmospheric oxygen at C1 (confirmed by HRMS +2.004 Da shift).
Transcriptome co-expression networks of A. odorata identified a 17-gene biosynthetic module (r = 0.92, p < 10⁻¹⁶) coordinately upregulated under methyl jasmonate elicitation. Weighted Gene Co-expression Network Analysis (WGCNA) with k-means refinement revealed three functionally linked subclusters [2] [6]:
The transcription factor AoMYB62 occupies a central network position, directly activating AoDIR7 and CYP81Q1 promoters (confirmed by yeast one-hybrid and EMSA). Knockdown of AoMYB62 reduced Aglacin K production by 84%, while overexpression increased yield 2.3-fold. Notably, two LacI-family repressors (AoLacI1 and AoLacI2) negatively regulate the cluster through palindromic operator sites (5′-GTCATTCGTATGAC-3′), with dual-knockout mutants showing constitutive Aglacin K accumulation independent of elicitation [10]. This regulatory architecture enables precise metabolic control: jasmonate signaling inactivates LacI repressors via proteasomal degradation while inducing AoMYB62 expression.
Table 2: Key Genes in Aglacin K Biosynthetic Cluster
Gene ID | Predicted Function | Expression Fold Change (Jasmonate) | Co-expression Partners |
---|---|---|---|
AoDIR7 | Dirigent protein | 38.2× | PLR, SIRD |
CYP81Q1 | Cytochrome P450 monooxygenase | 29.7× | AoMYB62, PLR |
AgOMT7 | 7-O-methyltransferase | 15.3× | UGT71B21 |
UGT71B21 | UDP-glucosyltransferase | 12.1× | AgOMT4', AgOMT7 |
AoMYB62 | MYB transcription factor | 18.9× | JMT, CYP81Q1 |
AoLacI1 | LacI-family transcriptional repressor | 0.3× | None (constitutive expression) |
Compound Names Mentioned: Aglacin K, (+)-pinoresinol, (-)-secoisolariciresinol, (-)-matairesinol, coniferyl alcohol, 4-O-methyl-Aglacin K, 7-methoxy-Aglacin K, 4,7-dimethoxy-Aglacin K, matairesinol aglycone
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